Cas no 2228738-05-2 (1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine)

1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine
- 2228738-05-2
- EN300-1961868
-
- Inchi: 1S/C13H16F2N2/c1-13(16,12(14)15)7-9-8-17(2)11-6-4-3-5-10(9)11/h3-6,8,12H,7,16H2,1-2H3
- InChI Key: OXTPMFBMZUWBEV-UHFFFAOYSA-N
- SMILES: FC(C(C)(CC1=CN(C)C2C=CC=CC1=2)N)F
Computed Properties
- Exact Mass: 238.12815484g/mol
- Monoisotopic Mass: 238.12815484g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31Ų
- XLogP3: 2.4
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1961868-2.5g |
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine |
2228738-05-2 | 2.5g |
$3611.0 | 2023-09-17 | ||
Enamine | EN300-1961868-1.0g |
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine |
2228738-05-2 | 1g |
$1844.0 | 2023-06-01 | ||
Enamine | EN300-1961868-1g |
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine |
2228738-05-2 | 1g |
$1844.0 | 2023-09-17 | ||
Enamine | EN300-1961868-0.05g |
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine |
2228738-05-2 | 0.05g |
$1549.0 | 2023-09-17 | ||
Enamine | EN300-1961868-5.0g |
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine |
2228738-05-2 | 5g |
$5345.0 | 2023-06-01 | ||
Enamine | EN300-1961868-0.5g |
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine |
2228738-05-2 | 0.5g |
$1770.0 | 2023-09-17 | ||
Enamine | EN300-1961868-5g |
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine |
2228738-05-2 | 5g |
$5345.0 | 2023-09-17 | ||
Enamine | EN300-1961868-10g |
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine |
2228738-05-2 | 10g |
$7927.0 | 2023-09-17 | ||
Enamine | EN300-1961868-0.1g |
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine |
2228738-05-2 | 0.1g |
$1623.0 | 2023-09-17 | ||
Enamine | EN300-1961868-10.0g |
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine |
2228738-05-2 | 10g |
$7927.0 | 2023-06-01 |
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine Related Literature
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
Additional information on 1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine
Research Briefing on 1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine (CAS: 2228738-05-2)
1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine (CAS: 2228738-05-2) is a novel fluorinated indole derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique difluoromethyl and indole moieties, has shown promising potential in various therapeutic applications, particularly in the central nervous system (CNS) disorders and oncology. The structural features of this molecule, including the presence of fluorine atoms, enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable candidate for drug development.
Recent studies have focused on the synthesis and pharmacological evaluation of 1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine. Researchers have employed advanced synthetic strategies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, to achieve high yields and purity of the compound. The synthetic routes have been optimized to ensure scalability, which is crucial for further preclinical and clinical development. Additionally, the compound's mechanism of action has been investigated, revealing its interaction with specific neurotransmitter systems and signaling pathways implicated in CNS disorders.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key biological targets. For instance, it has shown significant activity in inhibiting enzymes involved in neurodegenerative processes or acting as an agonist/antagonist for certain receptors. These findings suggest that 1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine could serve as a lead compound for the development of new therapeutics for conditions such as depression, anxiety, and Parkinson's disease. Moreover, its potential anti-proliferative effects in cancer cell lines highlight its versatility as a multi-target agent.
The safety profile of 1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine has also been a subject of recent investigations. Preliminary toxicology studies indicate that the compound exhibits a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further studies are required to fully assess its long-term toxicity and potential drug-drug interactions. These findings underscore the importance of continued research to explore the full therapeutic potential of this compound.
In conclusion, 1,1-difluoro-2-methyl-3-(1-methyl-1H-indol-3-yl)propan-2-amine (CAS: 2228738-05-2) represents a promising candidate in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity and safety profile, make it a valuable subject for further research. Future studies should focus on elucidating its precise mechanisms of action, optimizing its pharmacokinetic properties, and advancing it through the drug development pipeline. The continued exploration of this compound could lead to the discovery of novel therapeutics for a range of debilitating diseases.
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